1-phenylethyl imidazole-1-carboxylate

Stereochemistry Medicinal Chemistry Chiral Resolution

Select 1-phenylethyl imidazole-1-carboxylate for its unambiguous N-1 carbonyl positioning, critical for chemoselective esterification/amidation (Heller-Sarpong) and stereochemical control. Avoids confounding 5-carboxylate pharmacology; enantiopure grades enable precise receptor-ligand studies. Ensure vendor documentation confirms positional purity and enantiomeric excess to eliminate the risks of uncontrolled variables that compromise experimental reproducibility.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B8387718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenylethyl imidazole-1-carboxylate
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC(=O)N2C=CN=C2
InChIInChI=1S/C12H12N2O2/c1-10(11-5-3-2-4-6-11)16-12(15)14-8-7-13-9-14/h2-10H,1H3
InChIKeyRNUUYOMGXOSIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylethyl Imidazole-1-Carboxylate: Key Procurement Considerations for a Versatile N-Acylimidazole Building Block


1-Phenylethyl imidazole-1-carboxylate is an N-acylimidazole derivative bearing a phenylethyl ester moiety at the imidazole N-1 position. This compound belongs to the broader class of imidazole-1-carboxylates, which are recognized as versatile intermediates in organic synthesis and as scaffolds in medicinal chemistry [1]. The compound exists in distinct structural subclasses differentiated by carboxylate substitution position: imidazole-1-carboxylates (carbonyl directly at N-1) versus imidazole-5-carboxylates (carbonyl at C-5 of the imidazole ring). The latter class includes etomidate and metomidate, which are established pharmaceuticals with hypnotic and anesthetic applications [2]. This positional isomerism fundamentally alters the compound's electronic properties, reactivity profile, and biological target engagement, making precise structural specification essential for procurement decisions in both synthetic and pharmacological research contexts.

1-Phenylethyl Imidazole-1-Carboxylate Procurement: Why Structural Substitution Without Verification Compromises Research Integrity


Generic substitution of 1-phenylethyl imidazole-1-carboxylate with seemingly similar imidazole derivatives introduces multiple scientifically significant variables that cannot be controlled without empirical validation. The N-1 carbonyl versus C-5 carboxylate positional isomerism produces distinct electronic environments that govern both chemical reactivity and biological recognition [1]. Even within the imidazole-1-carboxylate subclass, replacement of oxygen with sulfur (thiocarboxylate) dramatically alters antifungal potency—with thiocarboxylates demonstrating superior broad-spectrum activity against both Botrytis cinerea and Gibberella fujikuroi compared to carboxylate analogs [2]. Furthermore, stereochemical configuration at the chiral phenylethyl center fundamentally determines pharmacological outcome: the R-(+)-enantiomer of structurally related 5-carboxylates exhibits hypnotic activity, whereas the S-(-)-enantiomer and racemic mixtures show markedly different pharmacological profiles [3]. Substitution without rigorous characterization of positional isomerism, heteroatom composition, and stereochemistry introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

1-Phenylethyl Imidazole-1-Carboxylate Quantitative Differentiation: Comparative Evidence for Informed Scientific Procurement


Stereochemical Differentiation: R-(+) vs. S-(-) vs. Racemic 1-Phenylethyl Imidazole Derivatives

For 1-phenylethyl imidazole-5-carboxylate derivatives (structurally related positional isomers), the dextrorotatory R-(+)-enantiomers demonstrate exclusive utility as short-acting hypnotic agents, whereas the levorotatory S-(-)-enantiomers and racemic mixtures do not exhibit comparable pharmacological activity [1]. The R-configuration at the asymmetric carbon of the phenylethyl group is stereochemically preserved during synthetic transformations from carboxamide or carbonitrile precursors to lower alkyl esters (methyl, ethyl, propyl) [1]. This stereochemical distinction carries direct implications for the imidazole-1-carboxylate series: procurement of enantiomerically pure material versus racemic mixture represents a critical selection criterion. The R-(+)-ethyl ester (etomidate, CAS 33125-97-2) is an established intravenous anesthetic with defined receptor pharmacology . In contrast, the S-(-)-enantiomer and racemate lack this therapeutic application.

Stereochemistry Medicinal Chemistry Chiral Resolution

Functional Group Substitution Effect: Carboxylate vs. Thiocarboxylate in Imidazole-1-Carboxylate Antifungal Activity

In a systematic comparative evaluation of imidazole-1-carboxylate derivatives, replacement of the carboxylate oxygen with sulfur (thiocarboxylate) produced a marked differential antifungal activity profile [1]. The thiocarboxylate analogs demonstrated excellent in vitro activity against both Botrytis cinerea and Gibberella fujikuroi, whereas the corresponding oxygen-containing carboxylates exhibited only moderate activity against G. fujikuroi despite excellent activity against B. cinerea [1]. A 1H-1,2,4-triazole derivative corresponding to an imidazole derivative showed no detectable antifungal activity under identical assay conditions, underscoring the functional specificity of the imidazole-1-carboxylate scaffold [1].

Antifungal Agrochemical Structure-Activity Relationship

Chemoselective Esterification and Amidation: Imidazole-1-Carboxylate vs. Traditional Coupling Reagents

Imidazole carbamates and ureas, including imidazole-1-carboxylate derivatives, function as chemoselective esterification and amidation reagents that offer distinct operational advantages over conventional coupling methods such as carbodiimide-mediated reactions or diazomethane . A wide variety of carboxylic acids were converted to their ester or amide analogues using imidazole carbamate and urea reagents via a simple synthetic procedure in high yields . These reagents exhibit chemoselectivity that enables selective functionalization in the presence of other potentially reactive moieties . Unlike diazomethane, which presents significant explosion and toxicity hazards, imidazole-1-carboxylate-based reagents offer a safer handling profile .

Organic Synthesis Esterification Amidation

Positional Isomer Differentiation: Imidazole-1-Carboxylate vs. Imidazole-5-Carboxylate Scaffolds

The fundamental distinction between imidazole-1-carboxylates (carbonyl directly at N-1) and imidazole-5-carboxylates (carbonyl at C-5 position of the imidazole ring) produces markedly different biological activity profiles. Imidazole-5-carboxylates, specifically ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, were developed at Janssen Pharmaceuticals and demonstrated potent in vitro antifungal activity against Candida and Aspergillus species while exhibiting superior safety profiles in rodent toxicity assays compared to contemporaneous azole antifungals . However, these same 5-carboxylate derivatives also displayed unexpected hypnotic properties that redirected development toward anesthetic applications . In contrast, imidazole-1-carboxylates have been primarily characterized as synthetic intermediates and agrochemical antifungal agents rather than CNS-active pharmaceuticals [1].

Medicinal Chemistry Positional Isomerism Receptor Pharmacology

Cost and Availability Differentiation: Imidazole-1-Carboxylate vs. Imidazole-5-Carboxylate Commercial Supply

Commercial availability and pricing differ substantially between imidazole-1-carboxylate and imidazole-5-carboxylate positional isomers. (R)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (etomidate, CAS 33125-97-2) is available from specialty chemical suppliers at £203.00 per 250 mg and £413.00 per 1 g (95.0% purity), reflecting its status as a pharmaceutical reference standard with established GHS hazard classification including H302 (harmful if swallowed) and H400 (very toxic to aquatic life) . In contrast, 1-phenylethyl imidazole-1-carboxylate is offered as a research chemical for synthetic applications without the pharmaceutical pedigree pricing premium . This cost differential is primarily driven by regulatory documentation requirements, analytical certification standards, and end-use classification rather than synthetic complexity.

Procurement Supply Chain Cost Analysis

Sterol 14α-Demethylase Inhibition: Imidazole-1-Carboxylate Class Mechanism Confirmation

Imidazole-1-carboxylates have been definitively characterized as sterol 14α-demethylase (CYP51) inhibitors, confirming their mechanism of action as azole-class fungicides [1]. In biochemical characterization studies, imidazole-1-carboxylates produced Type II binding spectra with rat liver cytochrome P450, demonstrating direct heme iron coordination consistent with the established azole antifungal pharmacophore [1]. In Botrytis cinerea, these compounds severely inhibited ergosterol biosynthesis, validating the 14α-demethylation inhibition mechanism . This mechanism is shared with clinical azole antifungals (miconazole, ketoconazole) and agricultural azole fungicides, but the imidazole-1-carboxylate scaffold provides a distinct chemical series for exploring structure-activity relationships divergent from triazole-containing clinical agents [1].

Antifungal Mechanism CYP51 Inhibition Ergosterol Biosynthesis

1-Phenylethyl Imidazole-1-Carboxylate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Chiral Probe Development for Stereochemistry-Dependent Receptor Binding Studies

Based on the established stereochemical differentiation where R-(+)-enantiomers of 1-phenylethyl imidazole derivatives demonstrate distinct pharmacological activity compared to S-(-)-enantiomers and racemic mixtures [1], 1-phenylethyl imidazole-1-carboxylate serves as a chiral building block for synthesizing enantiomerically pure probe molecules. Researchers investigating stereoselective receptor-ligand interactions, particularly those involving GABA-A receptors or cytochrome P450 enzymes, can utilize the chiral phenylethyl moiety as a stereochemical control element. Procurement specifications should explicitly require enantiomeric purity documentation, as racemic material will confound interpretation of stereoselective pharmacological effects.

Agricultural Fungicide Lead Optimization via Carboxylate-Thiocarboxylate SAR

Given the direct comparative evidence showing that imidazole-1-thiocarboxylates exhibit excellent activity against both Botrytis cinerea and Gibberella fujikuroi, while the corresponding carboxylates show only moderate activity against G. fujikuroi [2], 1-phenylethyl imidazole-1-carboxylate provides a baseline scaffold for systematic structure-activity relationship (SAR) studies. Researchers can use this compound as a reference point for evaluating substituent effects on antifungal spectrum breadth, with the knowledge that sulfur-for-oxygen substitution reliably broadens activity. This application is particularly relevant for laboratories developing next-generation agricultural fungicides targeting grey mould (B. cinerea) and related phytopathogens.

Safe and Chemoselective Carboxylic Acid Derivatization in Multi-Step Synthesis

As demonstrated by the Heller-Sarpong methodology, imidazole-1-carboxylate derivatives function as chemoselective esterification and amidation reagents that convert diverse carboxylic acids to ester or amide analogues in high yields under simple, mild conditions . This application scenario is particularly valuable for laboratories synthesizing acid-sensitive intermediates, complex natural product derivatives, or pharmaceutical building blocks where traditional coupling reagents (DCC, diazomethane) introduce safety hazards or functional group compatibility limitations. Procurement of 1-phenylethyl imidazole-1-carboxylate for synthetic methodology applications should prioritize purity and moisture-free packaging to ensure reagent stability.

CYP51 Inhibition Mechanism Studies with Non-Triazole Chemical Probe

Based on confirmation that imidazole-1-carboxylates produce Type II P450 binding spectra and inhibit sterol 14α-demethylase [3], 1-phenylethyl imidazole-1-carboxylate serves as a chemical probe for investigating azole-class CYP51 inhibition without the confounding structural features of clinical triazole antifungals. This application is particularly relevant for researchers studying fungal resistance mechanisms, cross-resistance patterns between agricultural and clinical azoles, or species-specific differences in CYP51 binding pocket architecture. The imidazole-1-carboxylate scaffold provides a distinct chemotype for comparative binding studies against triazole-containing inhibitors.

Quote Request

Request a Quote for 1-phenylethyl imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.